molecular formula C8H6FNO4 B12862658 4-Fluoro-5-methoxy-2-nitrobenzaldehyde

4-Fluoro-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B12862658
M. Wt: 199.14 g/mol
InChI Key: LXSJZMFJARIQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aromatic Chemistry and Functionalized Benzaldehydes

4-Fluoro-5-methoxy-2-nitrobenzaldehyde belongs to the class of aromatic compounds, specifically a substituted benzaldehyde (B42025). Benzaldehydes are characterized by a benzene (B151609) ring attached to a formyl (–CHO) group. The reactivity and properties of the benzaldehyde are significantly influenced by the nature and position of other substituents on the aromatic ring. In this case, the benzene ring is adorned with three additional functional groups: a fluorine atom, a methoxy (B1213986) group, and a nitro group, each contributing to the unique chemical behavior of the molecule. The strategic placement of these groups on the benzaldehyde scaffold creates a molecule with distinct electronic and steric properties, making it a valuable intermediate in multi-step organic syntheses.

Significance of Aromatic Fluorine, Methoxy, and Nitro Substituents in Chemical Research

The functional groups present in this compound are of considerable importance in various areas of chemical research, especially in medicinal chemistry and materials science.

Aromatic Fluorine: The incorporation of fluorine into organic molecules is a widely used strategy in drug design. aablocks.com The high electronegativity and small size of the fluorine atom can significantly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and membrane permeability. aablocks.comnih.gov The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the therapeutic effect of a drug. aablocks.com

Methoxy Group: The methoxy group (–OCH3) is an oxygen-containing functional group commonly found in natural products and synthetic compounds. chemicalbook.com It is generally considered an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. rsc.org In medicinal chemistry, the methoxy group can impact a molecule's solubility, lipophilicity, and interactions with biological receptors. scbt.com

Nitro Group: The nitro group (–NO2) is a strong electron-withdrawing group. sigmaaldrich.combldpharm.com This property deactivates the aromatic ring towards electrophilic substitution reactions but facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. sigmaaldrich.com Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of industrially important chemicals, including pharmaceuticals and dyes, as the nitro group can be readily reduced to an amino group (–NH2). bldpharm.comgoogle.com

Overview of Academic Research Trajectories for this compound

While direct and extensive academic research focused solely on this compound is not widely published, its significance is primarily understood through its role as a key precursor in the synthesis of more complex and often biologically active molecules. The true value of this compound in research lies in its utility as a starting material or intermediate.

A major research trajectory for this compound is in the field of medicinal chemistry, particularly in the development of pharmaceutical agents. For instance, the closely related derivative, 4-fluoro-2-methoxy-5-nitroaniline, is a documented key intermediate in the synthesis of targeted cancer therapies such as Mereletinib and Osimertinib. google.comjocpr.com This highlights the importance of the specific substitution pattern of the 4-fluoro-5-methoxy-2-nitro aromatic core in the design of modern pharmaceuticals. The aldehyde functional group in this compound offers a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including heterocyclic systems like quinazolines, which are prevalent in many drug molecules. bldpharm.com

Chemical and Physical Data

Below is a table summarizing some of the known properties of this compound.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 1558385-47-9 sigmaaldrich.com
Molecular Formula C8H6FNO4 sigmaaldrich.com
Molecular Weight 199.14 g/mol cymitquimica.com
Purity 98% cymitquimica.com
Storage Temperature 0-8 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3

InChI Key

LXSJZMFJARIQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Fluoro 5 Methoxy 2 Nitrobenzaldehyde

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can be transformed into a variety of other functionalities, most notably the amino group.

Selective Reduction to Amino Derivatives

The reduction of the nitro group in 4-Fluoro-5-methoxy-2-nitrobenzaldehyde to an amino group, yielding 2-amino-4-fluoro-5-methoxybenzaldehyde, is a pivotal transformation. The challenge in this reaction lies in selectively reducing the nitro group without affecting the aldehyde function. Several methods can be employed to achieve this selectivity.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the selective reduction of a nitrobenzaldehyde, careful selection of the catalyst and reaction conditions is crucial to prevent the over-reduction of the aldehyde group to a benzyl (B1604629) alcohol.

Commonly used catalysts include platinum, palladium, and ruthenium on a solid support like carbon. For instance, a patent for a similar compound, 3-fluoro-4-chloro-6-nitrobenzaldehyde, describes a contact hydrogen reduction using a platinum-containing or a ruthenium-containing catalyst under pressure to yield the corresponding aminobenzaldehyde. google.com The choice of solvent can also influence the reaction's selectivity.

Table 1: Catalysts for Selective Nitro Group Reduction

Catalyst Support Typical Conditions Notes
Platinum (Pt) Carbon (C) H₂, pressure Effective for nitro group reduction. google.com
Palladium (Pd) Carbon (C) H₂, atmospheric or elevated pressure Widely used, but may require optimization to avoid aldehyde reduction.

The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, to the amine.

Chemical reduction offers an alternative to catalytic hydrogenation and can sometimes provide better selectivity. The choice of reducing agent is critical for the selective reduction of the nitro group in the presence of an aldehyde.

Historically, metal-acid systems have been employed for nitro group reductions. For example, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic method for the reduction of nitroarenes. google.com This method is often favored in industrial settings due to its cost-effectiveness. The reaction proceeds through a series of single electron transfers from the metal to the nitro group.

Other metal-based reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid are also effective for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.

Table 2: Chemical Reagents for Selective Nitro Reduction

Reagent Solvent/Conditions Product
Iron (Fe) / Acetic Acid (CH₃COOH) Water/Ethanol (B145695), heat 2-amino-4-fluoro-5-methoxybenzaldehyde

Transfer hydrogenation is a convenient and often safer alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene.

For the reduction of aromatic nitro compounds, a combination of a hydrogen donor and a catalyst like palladium or platinum on carbon is frequently used. For example, the use of ammonium formate with 5% platinum on carbon has been shown to be an efficient system for the reduction of nitro groups to amines, often with high yields and without hydrogenolysis of halogens. capes.gov.br Formic acid can also serve as a hydrogen donor in these reactions. rsc.org

This technique is particularly valuable for its operational simplicity and the mild conditions under which it can be performed, which are favorable for preserving the aldehyde functionality.

Role of the Nitro Group in Aromatic Ring Activation

The nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This property has a significant impact on the reactivity of the aromatic ring of this compound.

The presence of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. researchgate.net However, and more importantly for the reactivity of this specific molecule, the strong electron-withdrawing nature of the nitro group, particularly when it is in the ortho or para position to a leaving group (in this case, the fluorine atom), significantly activates the ring towards nucleophilic aromatic substitution (SNAr). acgpubs.org

In this compound, the nitro group is ortho to the fluorine atom. This positioning allows the nitro group to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during an SNAr reaction, through resonance. This stabilization lowers the activation energy for the substitution of the fluorine atom by a nucleophile.

Intramolecular Redox Processes and Side Reaction Analysis

The reduction of nitroarenes, especially those containing other reactive functional groups like an aldehyde, can sometimes be accompanied by side reactions. While the desired product is the corresponding aniline, other products can be formed through incomplete reduction or subsequent reactions.

In the case of 2-nitrobenzaldehydes, intramolecular reactions can occur. For example, under certain reductive conditions, the initially formed nitroso or hydroxylamine intermediate can react with the adjacent aldehyde group. This can lead to the formation of cyclic products.

A potential side reaction during the reduction of 2-nitrobenzaldehydes is the formation of anthranils (2,1-benzisoxazoles) through the cyclization of the intermediate 2-hydroxylaminobenzaldehyde. However, the formation of such byproducts is highly dependent on the specific reducing agent and reaction conditions.

Furthermore, over-reduction of the aldehyde group to a benzyl alcohol can occur, particularly with powerful reducing agents like lithium aluminum hydride or under harsh catalytic hydrogenation conditions. chemguide.co.uk The selective reduction methods discussed in section 3.1.1 are designed to minimize this side reaction. In some cases, condensation reactions between the newly formed amino group and the aldehyde of another molecule can lead to the formation of imines or other polymeric materials, especially if the reaction is not carefully controlled.

Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing nitro group and the fluorine atom, and the electron-donating methoxy (B1213986) group. These substituents modulate the electrophilicity of the carbonyl carbon, thereby influencing the course and efficiency of its reactions.

Oxidation to Carboxylic Acid Derivatives

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this conversion to 4-fluoro-5-methoxy-2-nitrobenzoic acid is a crucial step in the synthesis of various biologically active compounds and functional materials. The choice of oxidizing agent and reaction conditions is paramount in achieving high yields and purity.

The oxidation of aldehydes to carboxylic acids can be accomplished using a range of oxidizing agents, categorized as either mild or strong. ncert.nic.in Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) and chromic acid (generated in situ from chromium trioxide, CrO3, in acid, also known as the Jones reagent), are highly effective in converting aldehydes to their corresponding carboxylic acids. ncert.nic.inlibretexts.org These reagents are typically used under acidic or alkaline conditions and often provide high yields. nih.gov For instance, the oxidation of substituted toluenes to benzoic acids is often achieved with vigorous oxidation using chromic acid or potassium permanganate. ncert.nic.in While specific documented examples for the oxidation of this compound are not prevalent in readily available literature, the general principles of aldehyde oxidation are applicable.

Mild oxidizing agents can also be employed, and they offer the advantage of greater functional group tolerance, which is particularly important when dealing with multifunctional molecules. A notable example of a mild oxidation is the use of selenium dioxide with a co-oxidant like hydrogen peroxide, which can efficiently convert various aldehydes to carboxylic acids under green chemistry conditions. nih.gov

The table below summarizes common oxidation conditions applicable to the conversion of aldehydes to carboxylic acids.

Oxidizing Agent(s)ConditionsTypeGeneral Applicability
Potassium Permanganate (KMnO4)Acidic or alkaline solutionStrongBroad applicability for aldehydes. ncert.nic.in
Jones Reagent (CrO3/H2SO4)Acetone, room temperatureStrongHigh yields for most aldehydes. libretexts.org
Selenium Dioxide (SeO2) / H2O2Water, room temperatureMildGreen and efficient for many aldehydes. nih.gov
Tollens' Reagent ([Ag(NH3)2]+)Alkaline solution, warmingMildPrimarily used for qualitative analysis.
Fehling's Reagent (Cu2+ in tartrate)Alkaline solution, heatingMildPrimarily for aliphatic aldehydes. ncert.nic.in

This table presents a selection of common oxidizing agents and their general applications in the oxidation of aldehydes.

The synthesis of the related 2-chloro-4-fluoro-5-nitrobenzoic acid has been achieved with a molar yield of 88% via the hydrolysis of a trichlorotoluene precursor, indicating that high yields for such substituted nitrobenzoic acids are achievable under optimized conditions. patsnap.com Another related compound, 4-chloro-5-methoxy-2-nitrobenzoic acid, is also a known compound, further suggesting the viability of synthesizing these types of structures. nih.gov The preparation of 5-hydroxy-4-methoxy-2-nitrobenzoic acid from its dimethoxy precursor in high yield (85%) has also been reported, highlighting that efficient transformations of substituted nitrobenzoic acid derivatives are well-established. google.com

Condensation Reactions

Condensation reactions are powerful tools for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures. The aldehyde group of this compound readily participates in such reactions, including Knoevenagel and Aldol-type condensations.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.combas.bg This reaction is highly versatile and leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. bas.bg The reactivity of the aldehyde in a Knoevenagel condensation is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon. Therefore, this compound, with its nitro and fluoro substituents, is expected to be a reactive substrate in such condensations.

A wide variety of active methylene compounds can be used in Knoevenagel condensations, leading to a diverse range of products. Common examples include malononitrile (B47326), ethyl cyanoacetate (B8463686), and barbituric acid derivatives. bas.bgresearchgate.net The choice of the active methylene compound and the reaction conditions can be tailored to produce specific products with desired functionalities. For instance, the condensation with malononitrile would yield a benzylidenemalononitrile (B1330407) derivative, while condensation with ethyl cyanoacetate would produce a cyanoacrylate. These products can serve as precursors for the synthesis of pharmaceuticals, functional polymers, and other fine chemicals. bas.bg While specific examples with this compound are not extensively documented in the literature, the general reactivity patterns of substituted nitrobenzaldehydes in Knoevenagel condensations provide a strong indication of the expected outcomes. bas.bgjocpr.com

The following table illustrates the potential product diversity from the Knoevenagel condensation of an aromatic aldehyde with various active methylene compounds.

Active Methylene CompoundProduct TypePotential Application of Product Class
MalononitrileBenzylidenemalononitrilePrecursors for dyes and pharmaceuticals.
Ethyl CyanoacetateEthyl CyanoacrylateIntermediates in the synthesis of heterocycles.
Meldrum's AcidAlkylidene Meldrum's AcidVersatile synthetic intermediates. researchgate.net
Barbituric AcidArylidenebarbituric AcidBiologically active compounds. researchgate.net
DimedoneArylidenedimedoneBuilding blocks for various heterocyclic systems.

This table showcases the diversity of products that can be obtained from Knoevenagel condensations with different active methylene partners.

The Aldol (B89426) condensation is another cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. magritek.com When an aromatic aldehyde that cannot enolize, such as this compound, reacts with an enolizable ketone or aldehyde, the reaction is known as a Claisen-Schmidt condensation. jocpr.commagritek.com

The mechanism of the base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone. This aldol addition product can then undergo base-catalyzed dehydration to form the α,β-unsaturated ketone, also known as a chalcone. magritek.commagritek.comrsc.org The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring is known to decrease the electron density on the aromatic ring, which can in some cases reduce the reactivity of the carbonyl carbon towards nucleophilic addition in base-catalyzed condensations. jocpr.com

Stereoselectivity in Aldol-type reactions is a critical aspect, particularly when new stereocenters are formed. In the Claisen-Schmidt condensation of an achiral ketone with an achiral aldehyde, the primary stereochemical consideration is the geometry of the resulting double bond in the enone product. Typically, the E-isomer is the thermodynamically more stable and, therefore, the major product. When chiral substrates or catalysts are used, diastereoselective and enantioselective Aldol reactions are possible, often explained by models such as the Zimmerman-Traxler transition state model.

The table below provides a hypothetical overview of potential Claisen-Schmidt condensation products of this compound with various ketones.

KetoneProduct Type (Chalcone Derivative)
Acetophenone1-Phenyl-3-(4-fluoro-5-methoxy-2-nitrophenyl)prop-2-en-1-one
Cyclohexanone2-[(4-Fluoro-5-methoxy-2-nitrophenyl)methylidene]cyclohexan-1-one
Acetone4-(4-Fluoro-5-methoxy-2-nitrophenyl)but-3-en-2-one
4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(4-fluoro-5-methoxy-2-nitrophenyl)prop-2-en-1-one

This table illustrates potential products from the Claisen-Schmidt condensation of this compound with different ketone partners.

Schiff Base Formation and Derivatives

The aldehyde functional group in this compound is a key site for reactivity, most notably in the formation of Schiff bases. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgnih.gov This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, and is often catalyzed by acid. ncert.nic.in

The general mechanism involves the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product. nih.gov The reaction is reversible, and product formation is favored by the removal of water. ncert.nic.in

Studies on various substituted benzaldehydes, including nitrobenzaldehydes, demonstrate that they readily undergo condensation with primary amines to yield Schiff bases with high percentages. mediresonline.orgijtsrd.com For instance, 4-nitrobenzaldehyde (B150856) has been successfully reacted with amines like para-aminophenol and m-nitroaniline to form the corresponding Schiff base derivatives. mediresonline.orgijtsrd.com Common synthetic methods involve stirring the reactants in a solvent like ethanol, sometimes with a few drops of a catalyst such as glacial acetic acid or sodium hydroxide, and may require heating or refluxing for several hours. nih.govijtsrd.com

Given this precedent, this compound is expected to react similarly with a wide range of primary amines to produce a diverse library of Schiff base derivatives, as illustrated in the general scheme below.

General Reaction for Schiff Base Formation:

The aldehyde reacts with a primary amine to form an N-substituted imine (Schiff base).

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings, such as this compound. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov

Substitution of the Fluorine Atom

The fluorine atom at the C-4 position is a primary site for SNAr reactions. Although the carbon-fluorine bond is very strong, fluorine is an excellent leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, a step that is accelerated by the high electronegativity of the fluorine atom which polarizes the ring. masterorganicchemistry.com Cleavage of the C-F bond occurs in a subsequent, faster step that restores the ring's aromaticity. masterorganicchemistry.com

The reactivity of the aromatic ring in this compound towards SNAr is significantly enhanced by the electronic effects of its substituents. The reaction proceeds through a negatively charged carbanion intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is paramount to the reaction's success.

Electron-withdrawing groups (EWGs) are essential for SNAr as they stabilize this negative charge through resonance and inductive effects. masterorganicchemistry.com The reactivity is greatest when these EWGs are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the EWG. masterorganicchemistry.comnih.gov

In the case of this compound, the key EWGs are the nitro (NO₂) group at C-2 and the aldehyde (CHO) group at C-1.

Aldehyde Group (CHO): Positioned para to the fluorine leaving group, the aldehyde provides powerful activation. It can effectively delocalize the negative charge of the Meisenheimer intermediate through its carbonyl group via resonance. acgpubs.org

Nitro Group (NO₂): As one of the strongest EWGs, the nitro group profoundly increases the ring's electrophilicity. Although it is meta to the fluorine atom, its strong inductive effect withdraws electron density from the ring, further stabilizing the anionic intermediate. masterorganicchemistry.com

Conversely, the methoxy group (OCH₃) at C-5 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the combined activating influence of the para-aldehyde and the meta-nitro groups is expected to overwhelmingly dominate, rendering the C-4 position highly susceptible to substitution.

The position of nucleophilic attack is directed by the placement of the leaving group and the activating groups. In SNAr, the nucleophile attacks the carbon atom bearing the leaving group, a process known as ipso-substitution. nih.gov For this compound, the attack will be regioselectively directed at the C-4 carbon, leading to the displacement of the fluoride (B91410) ion.

The strong activation provided by the para-aldehyde group is the dominant factor controlling this regioselectivity. Studies on other fluoroarenes have consistently shown that substitution is highly favored at positions para to a strong EWG. nih.gov For example, in the reaction of 2,4-difluoroanisole, amination occurs preferentially ortho to the methoxy group, which is para to the other fluorine, highlighting the directing power of substituents. nih.gov

The outcome and rate of the SNAr reaction are highly dependent on the choice of nucleophile and the specific reaction conditions employed.

Nucleophiles: A wide variety of nucleophiles can be used to displace the fluorine atom. These include:

O-Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides are effective. acgpubs.orgwalisongo.ac.id

N-Nucleophiles: Ammonia, primary and secondary amines (e.g., pyrrolidine), and azoles are commonly used. nih.govresearchgate.net

S-Nucleophiles: Thiolates can also serve as potent nucleophiles in SNAr reactions.

Reaction Conditions: The conditions for SNAr can be tailored to suit the specific nucleophile and substrate.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are typically used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. acgpubs.orgwalisongo.ac.id

Base: A base, such as potassium carbonate (K₂CO₃) or a strong organic base, is often required, particularly when the nucleophile is a neutral molecule like an alcohol or amine, to generate the more reactive anionic nucleophile in situ. walisongo.ac.id

Temperature: The reactions often require heating. For example, the substitution of fluorine on 4-fluorobenzaldehyde (B137897) with a phenol (B47542) derivative proceeds efficiently in DMSO at 140 °C. walisongo.ac.id However, some modern catalytic systems enable these reactions under milder conditions. nih.gov

The table below summarizes findings from related SNAr reactions, illustrating the impact of different conditions.

SubstrateNucleophileSolventBaseTemperature (°C)ProductReference
4-Fluorobenzaldehyde4-MethoxyphenolDMSOK₂CO₃1404-(4-Methoxyphenoxy)benzaldehyde walisongo.ac.id
4-Fluoro-1-nitrobenzenePyrrolidineN/A (Flow)N/A1601-Nitro-4-(pyrrolidin-1-yl)benzene researchgate.net
2,4,5-TrifluorobenzaldehydeMethanolMeOHKOHRoom Temp.2,5-Difluoro-4-methoxybenzaldehyde derivative acgpubs.org

Substitution of the Methoxy Group

The methoxy group is positioned ortho to the activating aldehyde group and meta to the activating nitro group. While this provides some activation, it is significantly less than the activation provided for the fluorine atom, which benefits from a powerful para relationship with the aldehyde. Therefore, under conditions optimized for fluorine displacement, substitution of the methoxy group is expected to be a minor, if not negligible, competing pathway. For methoxy substitution to occur, more forcing reaction conditions or specialized catalytic systems that favor the displacement of alkoxides would likely be necessary. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Further Nitration Studies and Regiochemical Control

Introducing a second nitro group onto the this compound ring would be challenging due to the presence of two strong deactivating groups. However, the activating effect of the methoxy group could still facilitate the reaction under harsh conditions.

The directing effects of the existing substituents would guide the position of the incoming nitro group. The methoxy group strongly directs ortho and para. The para position to the methoxy group is already occupied by the fluorine atom. The ortho positions are C-6 and C-4. The C-4 position is occupied by the fluorine. Therefore, the methoxy group would direct towards C-6. The existing nitro group at C-2 and the aldehyde at C-1 are meta-directing. For the nitro group, the meta positions are C-4 and C-6. For the aldehyde group, the meta positions are C-3 and C-5. The C-5 position is occupied by the methoxy group.

Considering these directing effects, the most likely position for a subsequent nitration would be at the C-6 position, which is ortho to the activating methoxy group and meta to the deactivating nitro group. A patent for the synthesis of a related compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, describes a nitration step where the nitro group is introduced at the position ortho to the methoxy group and meta to the acetamido group, further supporting this regiochemical prediction. google.com

PositionDirecting Effect of -OCH₃ (at C-5)Directing Effect of -NO₂ (at C-2)Directing Effect of -CHO (at C-1)Overall Likelihood of Nitration
C-3--metaLow
C-6orthometa-High

This table provides a qualitative prediction of the regioselectivity of further nitration based on the directing effects of the existing substituents.

Halogenation Reactions (e.g., Bromination) and Position Selectivity

Similar to nitration, halogenation of this compound would be governed by the directing effects of the existing substituents. The strong ortho, para-directing influence of the methoxy group would be the dominant factor in determining the position of the incoming halogen.

As with nitration, the most probable site for bromination would be the C-6 position. This position is activated by the ortho-methoxy group and is meta to the deactivating nitro group. The steric hindrance from the adjacent aldehyde group at C-1 might slightly disfavor this position, but the electronic activation from the methoxy group is expected to be the overriding factor.

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Heterocyclic Compounds

The structural framework of 4-Fluoro-5-methoxy-2-nitrobenzaldehyde is ideally suited for constructing various nitrogen-containing heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules.

Construction of Quinoline Derivatives via Cyclization Reactions

Quinolines are a class of heterocyclic compounds found in numerous natural products and synthetic drugs, known for a wide range of biological activities, including antimalarial and anticancer properties. nih.govnih.gov The Friedländer synthesis is a classic and efficient method for creating substituted quinolines, typically by reacting a 2-aminobenzaldehyde with a compound containing a reactive α-methylene group (such as a ketone). researchgate.netwikipedia.org

A significant challenge in this synthesis is the limited availability of diverse 2-aminobenzaldehyde derivatives. nih.gov To overcome this, a domino reaction sequence involving the in situ reduction of more readily available 2-nitrobenzaldehydes has been developed. nih.gov In this approach, a 2-nitrobenzaldehyde is reduced to the corresponding 2-aminobenzaldehyde using reagents like iron in acetic acid; this intermediate immediately undergoes a condensation and cyclization reaction with a ketone present in the same pot to form the quinoline ring. nih.gov

While direct examples using this compound were not detailed in the surveyed literature, its structural analogues, such as 5-fluoro-2-nitrobenzaldehyde and 5-methoxy-2-nitrobenzaldehyde, are successfully employed in this domino nitro reduction-Friedländer reaction to produce highly substituted quinolines in good yields. nih.gov This demonstrates the utility of the 4-fluoro-5-methoxy-2-nitro-substituted scaffold as a precursor for generating quinoline derivatives with specific substitution patterns on the benzene (B151609) ring.

Formation of Indole Derivatives and Analogues

The indole nucleus is another "privileged structure" in medicinal chemistry, forming the core of many pharmaceuticals and natural products. researchgate.netwikipedia.org The Leimgruber-Batcho indole synthesis is a widely used and efficient method for preparing indoles, particularly because it utilizes readily available o-nitrotoluene derivatives. wikipedia.orgclockss.org This reaction involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org Subsequent reduction of the nitro group triggers a cyclization and elimination of a secondary amine to yield the final indole structure. wikipedia.orgyoutube.com

Although the classic Leimgruber-Batcho synthesis starts from a nitrotoluene, this compound can be adapted for related indole syntheses. For instance, ortho-nitrobenzaldehydes are used as precursors for the synthesis of 2-CF3-indoles. In this pathway, the benzaldehyde (B42025) is first converted into a trifluoromethylated ortho-nitrostyrene. This intermediate then reacts with an amine like pyrrolidine to form an α-CF3-β-(2-nitroaryl) enamine. A subsequent one-pot reduction of the nitro group using an Fe-AcOH-H2O system initiates the intramolecular cyclization to afford the desired 2-CF3-indole. This method has proven effective for a broad scope of substituted nitrobenzaldehydes.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines (BDZs) are a critical class of psychoactive drugs and are considered privileged scaffolds in drug discovery due to their diverse therapeutic applications. nih.govresearchgate.net Synthetic routes to 1,4-benzodiazepin-5-ones often rely on the cyclization of N-substituted 2-aminobenzamides.

A versatile strategy for constructing these scaffolds begins with a 2-nitrobenzoic acid derivative. researchgate.net this compound can serve as a precursor to the required 4-fluoro-5-methoxy-2-nitrobenzoic acid via oxidation of its aldehyde group. This acid can then be coupled with a 2-amino ketone (e.g., 2-amino-1-phenylethan-1-one hydrochloride) to form a 2-nitro-N-(2-oxo-2-phenylethyl)benzamide intermediate. The crucial step is the reductive cyclization of this intermediate. A continuous-flow hydrogenation protocol can efficiently reduce the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the ketone carbonyl to form the seven-membered diazepine ring of the 3,4-dihydro-5H-benzo[e] nih.goviipseries.orgdiazepin-5-one scaffold. researchgate.net This method provides a high-yielding and clean pathway to these important heterocyclic structures.

Building Block for Complex Organic Molecules

Beyond its use in forming heterocyclic cores, this compound is instrumental in creating specialized molecular tools, particularly for peptide synthesis and biochemistry.

Synthesis of Protected Amino Acids and Peptides

In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be masked with protecting groups to prevent unwanted side reactions during peptide chain elongation. researchgate.netiris-biotech.de These groups must be stable during the synthesis but readily removable at the desired stage, a concept known as orthogonality. researchgate.net

This compound, and its close analogue 4-fluoro-2-nitrobenzaldehyde, serve as key starting materials for the synthesis of advanced, specialized protecting groups. nih.gov For example, it is used to construct a methoxy-substituted nitrodibenzofuran (NDBF) based protecting group for the thiol side chain of cysteine. The synthesis begins with the reaction of 4-fluoro-2-nitrobenzaldehyde with a substituted phenol (B47542) (2-bromo-5-methoxyphenol) to yield a diaryl ether. nih.gov This diaryl ether is then subjected to a palladium-catalyzed intramolecular coupling to form the core nitrodibenzofuran ring. Further modifications convert this scaffold into a final protecting group that can be attached to a cysteine residue, creating a building block suitable for SPPS. nih.gov

Common Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationTypically ProtectsRemoval Condition
9-FluorenylmethoxycarbonylFmocα-Amino groupBase (e.g., Piperidine)
tert-ButyloxycarbonylBocα-Amino, LysineStrong Acid (e.g., TFA)
tert-ButyltBuAsp, Glu, Ser, ThrStrong Acid (e.g., TFA)
TritylTrtCys, His, Asn, GlnMild Acid
Benzyl (B1604629)BzlSer, Thr, Asp, GluHydrogenolysis, Strong Acid
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfArginineStrong Acid (e.g., TFA)

Role in the Development of Photoactivatable Protecting Groups

Photoactivatable or photolabile protecting groups (PPGs) are a class of "caged" compounds that allow for the spatial and temporal control over the release of a bioactive molecule using light. nih.govacs.org This "uncaging" process is initiated by illumination, offering a traceless method to activate molecules without adding chemical reagents. The o-nitrobenzyl group is one of the most common and well-studied photoremovable chromophores. nih.govnih.gov

The 2-nitrobenzaldehyde core of this compound makes it an ideal precursor for creating sophisticated PPGs. The nitrodibenzofuran (NDBF) protecting group synthesized from 4-fluoro-2-nitrobenzaldehyde is a prime example. nih.gov This group exhibits enhanced photochemical properties, including a faster rate of UV photolysis and a useful two-photon (TP) action cross-section, making it particularly suitable for biological experiments in living cells. When a peptide containing a cysteine protected with the NDBF group is illuminated, the protecting group is cleaved, releasing the active, unmodified peptide. This light-mediated control is invaluable for studying dynamic biological processes. nih.gov

Intermediate in the Synthesis of Radiopharmaceutical Precursors for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. The development of novel PET radiotracers is crucial for advancing molecular imaging in both research and clinical settings. The synthesis of these radiotracers often involves the use of precursor molecules that can be efficiently labeled with a positron-emitting radionuclide, such as fluorine-18 ([¹⁸F]).

While direct studies detailing the use of this compound as a precursor for PET imaging agents are not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. The presence of a nitro group ortho to a methoxy (B1213986) group on the aromatic ring makes it an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This is a key strategy for the introduction of [¹⁸F]fluoride into aromatic systems.

Research on structurally analogous compounds provides compelling evidence for this potential application. For instance, studies on the [¹⁸F]fluorination of methoxy-substituted ortho-nitrobenzaldehydes have demonstrated high radiochemical yields. Specifically, the labeling of 4-methoxy-2-nitrobenzaldehyde via nucleophilic substitution of the nitro group with [¹⁸F]fluoride has been reported to proceed with an impressive radiochemical yield of 87 ± 3%. This high efficiency is attributed to the electronic activation provided by the ortho-nitro group and the methoxy substituent. Given that this compound shares this key activating feature, it is highly probable that it would also serve as an excellent precursor for the synthesis of [¹⁸F]-labeled aromatic compounds.

The synthetic utility of this class of compounds is further highlighted by the conversion of 2-methoxy-4-nitrobenzaldehyde into no-carrier-added (NCA) 3-[¹⁸F]fluorophenol. This transformation underscores the feasibility of utilizing nitrobenzaldehyde derivatives as platforms for the introduction of fluorine-18, which can then be elaborated into more complex PET tracers. The aldehyde functionality in this compound offers a versatile handle for subsequent chemical modifications, allowing for the attachment of targeting vectors or other functionalities necessary for specific in vivo imaging applications.

Precursor CompoundRadiochemical Yield (%)Reference Compound
4-methoxy-2-nitrobenzaldehyde87 ± 3[¹⁸F]Fluoride
2-methoxy-4-nitrobenzaldehyde-NCA 3-[¹⁸F]fluorophenol

This table is based on data for structurally similar compounds and illustrates the potential of the subject compound.

Derivatization Studies for Structure-Reactivity Relationships

The systematic modification of a lead compound and the subsequent evaluation of the derivatives' properties are fundamental to understanding structure-activity relationships (SAR) and structure-reactivity relationships. For this compound, derivatization can be explored at two primary sites: the aldehyde group and the aromatic ring.

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations. These reactions can be used to introduce diverse functionalities and to probe the electronic and steric effects on the reactivity of the molecule. Key derivatization reactions at the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. This transformation alters the electronic nature of the substituent from electron-withdrawing (by resonance) to a more complex electronic influence.

Reduction: Reduction of the aldehyde yields a primary alcohol. The resulting hydroxymethyl group can be further functionalized, for example, through etherification or esterification.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines, respectively. This introduces basic nitrogen atoms, which can significantly alter the physicochemical properties of the molecule.

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides or other olefination reagents can convert the aldehyde into an alkene, providing a means to extend the carbon skeleton.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as active methylene (B1212753) compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) or amines (to form imines or Schiff bases).

Reaction TypeProduct Functional GroupPotential Impact on Properties
OxidationCarboxylic AcidIncreased acidity, potential for further derivatization
ReductionPrimary AlcoholIntroduction of a hydrogen bond donor, altered polarity
Reductive AminationSecondary/Tertiary AmineIntroduction of a basic center, increased polarity
Wittig ReactionAlkeneCarbon chain extension, altered geometry
Imine FormationImine (Schiff Base)Introduction of a C=N bond, potential for coordination chemistry

The aromatic ring of this compound is substituted with groups that direct further electrophilic or nucleophilic substitutions. The existing substituents create a specific electronic environment that governs the regioselectivity of subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): As previously discussed, the nitro group is a strong activating group for SNAr and can potentially be displaced by various nucleophiles. The fluorine atom, also an electron-withdrawing group, can similarly be a target for nucleophilic displacement, although its reactivity relative to the nitro group would depend on the specific reaction conditions and the nucleophile used. Investigating the competitive displacement of the nitro versus the fluoro group would provide significant insight into the structure-reactivity relationships of this system.

Modification of Existing Substituents: The nitro group can be reduced to an amine, which dramatically changes its electronic character from strongly electron-withdrawing to strongly electron-donating. This transformation would significantly impact the reactivity of the aromatic ring and the aldehyde group. The resulting amino group could then be further derivatized, for example, through diazotization followed by Sandmeyer or related reactions.

A systematic investigation of these functionalization strategies would be instrumental in building a comprehensive understanding of the structure-reactivity relationships for this versatile chemical scaffold.

Reaction TypeTarget SitePotential Transformation
Nucleophilic Aromatic SubstitutionC-NO₂ or C-FReplacement of NO₂ or F with a nucleophile
Electrophilic Aromatic SubstitutionAromatic C-HIntroduction of an electrophile (e.g., NO₂, Br, acyl)
Reduction of Nitro GroupNO₂Conversion to an amino group (NH₂)

Q & A

What are the optimal synthetic routes for 4-Fluoro-5-methoxy-2-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of structurally similar nitroaromatic aldehydes (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) highlights the importance of reagent selection and reaction time. For example:

  • Chlorinating agents : Thionyl chloride (SOCl₂) or oxalyl dichloride ((COCl)₂) are commonly used for converting carboxylic acids to acyl chlorides. SOCl₂ in benzene under reflux (4 hours) achieves moderate yields, while oxalyl dichloride with N,N-dimethylformamide (DMF) in dichlorethane at 50°C produces higher-purity solids .
  • Solvent effects : Dichloromethane (DCM) is preferred for its low boiling point and compatibility with nitro groups. Reactions in DCM at 0–20°C minimize side reactions compared to benzene .
  • Workup : Precipitation in ice-cold water followed by recrystallization in ethanol is effective for isolating nitroaromatic derivatives .

Advanced Consideration:
Regioselectivity challenges may arise due to competing nitration and fluorination. Computational modeling (e.g., DFT calculations) can predict electrophilic substitution patterns to optimize nitro group positioning .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Level: Advanced
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming bond lengths, angles, and stereochemistry. For example:

  • Data collection : High-resolution synchrotron data (~0.8 Å) improves accuracy for light atoms like fluorine and oxygen .
  • Refinement protocols : SHELXL’s restraints for disordered methoxy or nitro groups prevent overfitting. Twinning parameters should be tested for crystals with pseudo-symmetry .
  • Validation : The R-factor (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure reliability. Compare with NMR (¹H/¹³C) and IR data to cross-validate functional groups .

What analytical techniques are recommended for characterizing nitro-group reactivity in this compound?

Level: Basic
Answer:

  • NMR spectroscopy : ¹⁹F NMR detects fluorine environments (δ ~ -110 ppm for aromatic F), while ¹H NMR identifies aldehyde protons (δ ~10 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₃O groups) .
  • IR spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1200 cm⁻¹) validate functional groups .

Advanced Consideration:
Contradictions in spectral data (e.g., unexpected NO₂ stretching shifts) may indicate tautomerism or hydrogen bonding. Variable-temperature NMR or X-ray photocrystallography can resolve such ambiguities .

How does the nitro group influence the compound’s stability under acidic or basic conditions?

Level: Advanced
Answer:
The nitro group is electron-withdrawing, destabilizing the aldehyde toward nucleophilic attack but enhancing thermal stability. Key findings:

  • Acidic conditions : Protonation of the aldehyde oxygen increases susceptibility to hydration. Stabilize with aprotic solvents (e.g., DCM) and avoid strong acids .
  • Basic conditions : The nitro group accelerates aldol condensation. Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) to suppress side reactions .
  • Photostability : Nitroaromatics are prone to photodegradation. Store in amber vials under inert gas .

What methodologies are suitable for studying this compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Level: Advanced
Answer:
SNAr at the 2-nitro position requires activation by electron-withdrawing groups (EWGs). Strategies include:

  • Leaving group optimization : Fluorine at the 4-position enhances para-directing effects. Replace with better leaving groups (e.g., Cl) to improve reaction rates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility of nucleophiles (e.g., amines) in nonpolar solvents .
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ FTIR to determine rate constants and transition states .

How can computational chemistry aid in predicting regioselectivity for derivatization reactions?

Level: Advanced
Answer:

  • DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to identify sites of highest electrophilicity (e.g., nitro vs. aldehyde positions) .
  • MD simulations : Simulate solvent effects on transition states (e.g., DMSO stabilizes charged intermediates in SNAr) .
  • Docking studies : Predict binding affinities if the compound is used as a pharmacophore in drug discovery .

What purification techniques are effective for isolating this compound from complex mixtures?

Level: Basic
Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for moderate polarity. Monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Slow cooling reduces inclusion of impurities .
  • Distillation : Not recommended due to thermal sensitivity of nitro groups .

How is this compound utilized in pharmaceutical intermediate synthesis?

Level: Basic
Answer:

  • Building block : The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, precursors for heterocycles (e.g., indoles or triazoles) .
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling further functionalization (e.g., amide coupling) .

Advanced Application:
In agrochemicals, the fluorine atom enhances lipophilicity and bioactivity. Derivatize with pyridine or triazine moieties for herbicidal activity .

What safety protocols are recommended for handling nitroaromatic aldehydes?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived aerosols .
  • Storage : Inert atmosphere (N₂ or Ar) and desiccants to prevent hydrolysis .

How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Level: Advanced
Answer:

  • Dynamic effects : Use VT-NMR to detect conformational exchange broadening. For example, aldehyde rotamers may cause splitting in ¹H NMR .
  • Crystallographic disorder : Refine X-ray data with SHELXL’s PART instructions to model alternative conformations .
  • Synchrotron validation : High-flux X-rays resolve subtle structural features missed by lab sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.